molecular formula C8H11NO2 B12993598 1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde

1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B12993598
M. Wt: 153.18 g/mol
InChI Key: JLNSCMVUGVPDIX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrolidine, featuring a cyclopropyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrrolidine ring.

    Oxidation: Conversion of the pyrrolidine ring to a 5-oxopyrrolidine structure.

    Formylation: Introduction of the aldehyde group at the 3-position.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Cyclopropyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:

    1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Cyclopropyl-5-oxopyrrolidine-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Properties

IUPAC Name

1-cyclopropyl-5-oxopyrrolidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-6-3-8(11)9(4-6)7-1-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNSCMVUGVPDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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